molecular formula C13H15F4N B14049943 (R)-1-Cyclobutyl-2,2,2-trifluoro-N-(4-fluorobenzyl)ethanamine

(R)-1-Cyclobutyl-2,2,2-trifluoro-N-(4-fluorobenzyl)ethanamine

Katalognummer: B14049943
Molekulargewicht: 261.26 g/mol
InChI-Schlüssel: ONZPWSWWEJOZER-GFCCVEGCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-1-Cyclobutyl-2,2,2-trifluoro-N-(4-fluorobenzyl)ethanamine is a synthetic organic compound characterized by its unique structure, which includes a cyclobutyl ring, a trifluoromethyl group, and a fluorobenzylamine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Cyclobutyl-2,2,2-trifluoro-N-(4-fluorobenzyl)ethanamine typically involves multiple steps, starting from readily available precursors. One common approach is the nucleophilic substitution reaction where a cyclobutyl halide reacts with a trifluoromethylated amine under basic conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated synthesis techniques to ensure high yield and purity. For example, the use of continuous flow reactors can optimize reaction conditions and minimize the formation of by-products. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

®-1-Cyclobutyl-2,2,2-trifluoro-N-(4-fluorobenzyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, ®-1-Cyclobutyl-2,2,2-trifluoro-N-(4-fluorobenzyl)ethanamine is used as a building block for the synthesis of more complex molecules

Biology

The compound has been studied for its potential biological activities, including its role as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it a valuable tool in biochemical research.

Medicine

In medicinal chemistry, ®-1-Cyclobutyl-2,2,2-trifluoro-N-(4-fluorobenzyl)ethanamine is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, the compound is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Wirkmechanismus

The mechanism of action of ®-1-Cyclobutyl-2,2,2-trifluoro-N-(4-fluorobenzyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its target sites. Once inside the cell, the compound can modulate the activity of its target proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Fluorobenzylamine: A simpler analog with similar functional groups but lacking the cyclobutyl and trifluoromethyl moieties.

    Cyclobutylamine: Contains the cyclobutyl group but lacks the trifluoromethyl and fluorobenzyl groups.

    Trifluoromethylbenzylamine: Contains the trifluoromethyl and benzylamine groups but lacks the cyclobutyl group.

Uniqueness

®-1-Cyclobutyl-2,2,2-trifluoro-N-(4-fluorobenzyl)ethanamine is unique due to its combination of a cyclobutyl ring, a trifluoromethyl group, and a fluorobenzylamine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Eigenschaften

Molekularformel

C13H15F4N

Molekulargewicht

261.26 g/mol

IUPAC-Name

(1R)-1-cyclobutyl-2,2,2-trifluoro-N-[(4-fluorophenyl)methyl]ethanamine

InChI

InChI=1S/C13H15F4N/c14-11-6-4-9(5-7-11)8-18-12(13(15,16)17)10-2-1-3-10/h4-7,10,12,18H,1-3,8H2/t12-/m1/s1

InChI-Schlüssel

ONZPWSWWEJOZER-GFCCVEGCSA-N

Isomerische SMILES

C1CC(C1)[C@H](C(F)(F)F)NCC2=CC=C(C=C2)F

Kanonische SMILES

C1CC(C1)C(C(F)(F)F)NCC2=CC=C(C=C2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.